molecular formula C10H10BrClOS B14047286 1-(2-Bromo-6-(methylthio)phenyl)-3-chloropropan-1-one

1-(2-Bromo-6-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14047286
M. Wt: 293.61 g/mol
InChI Key: PDQRSXDSHZHISE-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound that features a bromine atom, a methylthio group, and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-(methylthio)phenyl)-3-chloropropan-1-one typically involves the reaction of 2-bromo-6-(methylthio)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-(methylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromo-6-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 1-(2-Bromo-6-(methylthio)phenyl)ethanol
  • 2-Bromo-6-(methylthio)benzaldehyde
  • 1-(2-Bromo-6-(methylthio)phenyl)-2-propanone

Uniqueness: 1-(2-Bromo-6-(methylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its methylthio group also contributes to its unique chemical properties and applications.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-(2-bromo-6-methylsulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c1-14-9-4-2-3-7(11)10(9)8(13)5-6-12/h2-4H,5-6H2,1H3

InChI Key

PDQRSXDSHZHISE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC=C1)Br)C(=O)CCCl

Origin of Product

United States

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